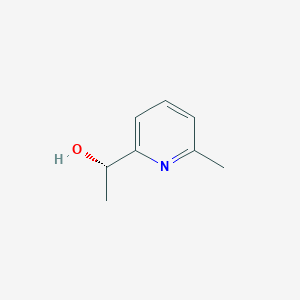
2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline
Vue d'ensemble
Description
2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline is a biochemical compound used for proteomics research . It has a molecular weight of 330.64 and a molecular formula of C15H14Cl3NO .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline can be represented by the SMILES notation: CCOC1=CC=CC=C1CNC2=CC(=C(C=C2Cl)Cl)Cl . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Applications De Recherche Scientifique
Genotoxic Activities of Aniline and Its Metabolites
Research on aniline and its metabolites, including compounds structurally related to "2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline," has shown a spectrum of biological activities. An extensive review aimed to clarify the genotoxic potential of aniline itself or its metabolites, which could explain the occurrence of spleen tumors in rats as a result of primary genetic activity. The studies covered a range of genetic endpoints, indicating that most results, especially those from well-documented studies, did not suggest a potential of aniline to induce gene mutations, pointing towards a clastogenic activity confined to high dose levels closely related to lethality due to hematotoxic effects (Bomhard & Herbold, 2005).
Environmental Behavior of Parabens
The review on the occurrence, fate, and behavior of parabens in aquatic environments highlighted their use as preservatives and their weak endocrine disruptor capabilities. Despite being considered emerging contaminants, parabens, structurally related to aniline derivatives through their benzyl groups, are always present at low concentration levels in effluents of wastewater treatment plants. This points towards a continuous introduction into the environment, necessitating further studies to improve knowledge regarding their toxicity (Haman et al., 2015).
Applications in Synthesis
Research into the synthesis of novel substituted compounds, such as the reaction of chloral with substituted anilines leading to the formation of various intermediates, showcases the complexity and potential of chemical reactions involving aniline derivatives. These studies provide insights into the conformation of products and highlight the diverse outcomes based on reaction conditions, offering a perspective on how "2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline" could be utilized or synthesized in research settings (Issac & Tierney, 1996).
Propriétés
IUPAC Name |
2,4,5-trichloro-N-[(2-ethoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3NO/c1-2-20-15-6-4-3-5-10(15)9-19-14-8-12(17)11(16)7-13(14)18/h3-8,19H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJLDMMDKBREGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



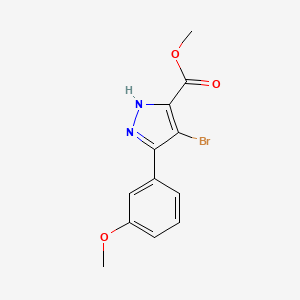
![2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451560.png)
![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)
![3-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1451564.png)
![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)
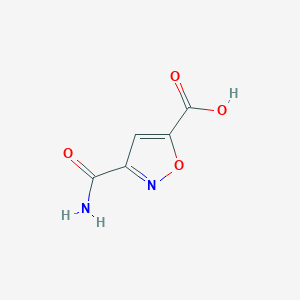
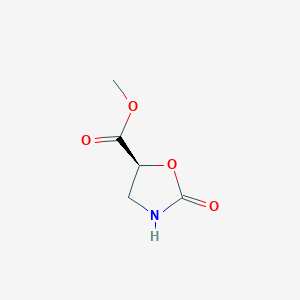
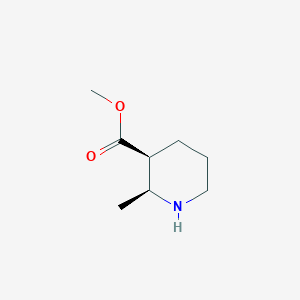
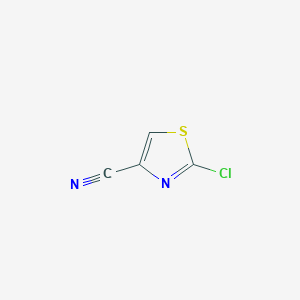
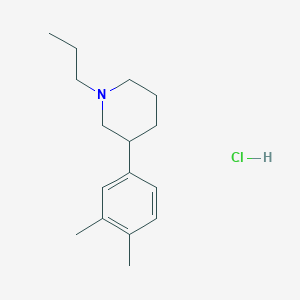
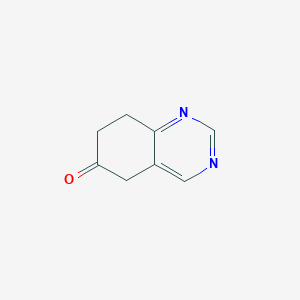
![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)
